molecular formula C7H10ClNO B2968058 5-Azaspiro[2.4]heptane-5-carbonyl chloride CAS No. 2289975-89-7

5-Azaspiro[2.4]heptane-5-carbonyl chloride

Cat. No.: B2968058
CAS No.: 2289975-89-7
M. Wt: 159.61
InChI Key: IORACNZASRTVNK-UHFFFAOYSA-N
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Description

“5-Azaspiro[2.4]heptane-5-carbonyl chloride” is a chemical compound with the CAS Number: 185-50-2 . It has a molecular weight of 97.16 .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C6H11N . The InChI code for the compound is 1S/C6H11N/c1-2-6(1)3-4-7-5-6/h7H,1-5H2 .

Scientific Research Applications

Lowering Lipophilicity in Medicinal Chemistry

The azaspiro[3.3]heptane framework, closely related to 5-Azaspiro[2.4]heptane-5-carbonyl chloride, has been studied for its potential to lower lipophilicity in medicinal compounds. Introducing a spirocyclic center into molecules typically reduced their logD, which is a measure of distribution coefficient between octanol and water, thus potentially improving the pharmacokinetic properties of drug candidates. This reduction in lipophilicity could lead to better drug-like properties for compounds in drug discovery programs (Degorce, Bodnarchuk, & Scott, 2019).

Novel Dopamine D3 Receptor Antagonists

A series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes, which includes structures similar to this compound, demonstrated high affinity and selectivity at the dopamine D3 receptor, indicating potential applications in neuropsychiatric disorder treatment. The compounds showed favorable pharmacokinetic properties and selectivity over the hERG channel, marking them as promising candidates for further development in drug discovery (Micheli et al., 2016).

Antibacterial Activity against Respiratory Pathogens

Compounds incorporating the 5-azaspiro[2.4]heptane scaffold, like this compound, have been synthesized with potent in vitro antibacterial activity against a range of respiratory pathogens, including both gram-positive and gram-negative bacteria, as well as multidrug-resistant strains. These compounds offer a promising avenue for the development of new antibacterial drugs for respiratory tract infections (Odagiri et al., 2013).

Diversity-Oriented Synthesis of Azaspirocycles

Research into the diversity-oriented synthesis of azaspirocycles has led to the development of novel methodologies for creating functionalized pyrrolidines, piperidines, and azepines, which are key scaffolds in drug discovery. The 5-azaspiro[2.4]heptane framework plays a critical role in this context, providing a versatile platform for the generation of diverse chemical structures with potential therapeutic applications (Wipf, Stephenson, & Walczak, 2004).

Properties

IUPAC Name

5-azaspiro[2.4]heptane-5-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNO/c8-6(10)9-4-3-7(5-9)1-2-7/h1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORACNZASRTVNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CCN(C2)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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